3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a tetrazole moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar pKa values
Vorbereitungsmethoden
The synthesis of 3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be approached through several synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of solvents such as acetonitrile or ethanol and may involve catalysts to enhance the reaction rate and yield . Industrial production methods often focus on optimizing these conditions to achieve high purity and yield while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit angiotensin-converting enzyme (ACE), resulting in antihypertensive effects . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
3-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)piperidine can be compared with other tetrazole-containing compounds, such as:
1-(4-Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone: Known for its anticandidal activity.
Cefamandole: A cephalosporin antibiotic with a tetrazole moiety.
Oteseconazole and Quilseconazole: Antifungal agents that inhibit cytochrome P450 enzymes.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other tetrazole derivatives .
Eigenschaften
Molekularformel |
C8H15N5S |
---|---|
Molekulargewicht |
213.31 g/mol |
IUPAC-Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C8H15N5S/c1-13-8(10-11-12-13)14-6-7-3-2-4-9-5-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
XQVJXJLTSMCLMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.